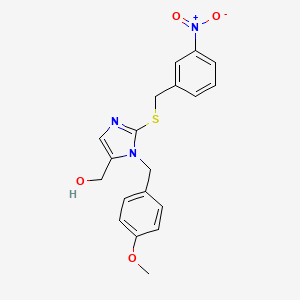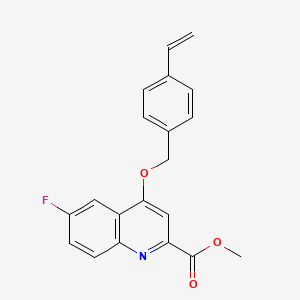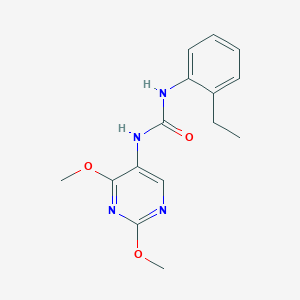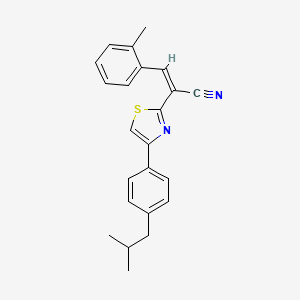
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, commonly known as ITA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA belongs to the family of acrylonitriles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Application Prospects
One study delves into the design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showcasing a wide range of fluorescent colors and intensities. These thiazoles exhibit multifunctional properties, including good emission in solid and suspension phases, significant positive solvatochromism, and tunability of color and intensity. Photophysical investigations underpin their potential in biological imaging, given their excellent penetration and accumulation in living cells (Eltyshev et al., 2021).
Reductive Transformations
Another aspect of research focused on the reduction of similar acrylonitrile derivatives with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study, which emphasizes synthetic pathways, contributes to the broader understanding of manipulating such compounds for potential applications in organic synthesis (Frolov et al., 2005).
Photophysical Properties for Optoelectronic Applications
Research on thiophenylacrylonitrile derivatives containing a triphenylamine moiety reveals insights into their UV-Vis absorption and photoluminescent spectra, highlighting their suitability for optoelectronic devices. The synthesis approach and photophysical properties suggest a pathway for developing novel materials for electronic and photonic technologies (Fang & Yu, 2009).
Catalytic Asymmetry and Chemical Reactivity
The catalytic asymmetric conjugate addition of isocyanoacetate to similar acrylonitrile derivatives unveils a method to achieve functionalized imines with high enantioselectivity. Such chemical reactivity is crucial for advancing asymmetric synthesis methods, with implications for creating chiral molecules of pharmaceutical relevance (Del Fiandra et al., 2016).
Enhanced Nonlinear Optical Limiting
Investigations into donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, demonstrate enhanced nonlinear optical limiting suitable for optoelectronic devices. This study underscores the compound's role in developing materials for protecting human eyes and optical sensors, stabilizing light sources in optical communications (Anandan et al., 2018).
Eigenschaften
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLFKPNRAWLOJ-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

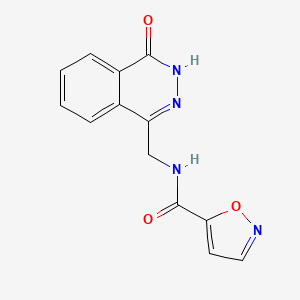
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)
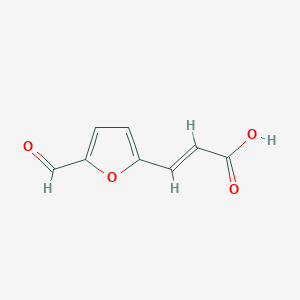

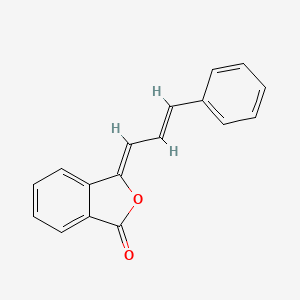
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)

